1-(cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-methyl-5-(oxolan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-10(9-3-2-6-16-9)12-14(11(13)15)7-8-4-5-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZORMMCMWKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2CC2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the oxolan group adds to its structural complexity and may influence its interaction with biological targets.
Chemical Formula
- Molecular Formula: C11H14N4O2
- Molecular Weight: 234.25 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Inhibition of Enzymes : Triazole derivatives often act as enzyme inhibitors. For instance, they may inhibit phosphodiesterase (PDE) enzymes or tumor necrosis factor-alpha (TNFα), which are crucial in inflammatory responses and other cellular processes .
- Antimicrobial Properties : Some studies suggest that triazole compounds possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .
- Anticancer Activity : There is emerging evidence that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for development into antimicrobial agents.
Study 2: Anticancer Potential
In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines through the activation of caspase pathways. This suggests a mechanism by which the compound may exert anticancer effects.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Enzyme inhibition |
| Similar Triazole Derivative A | Anticancer | Apoptosis induction |
| Similar Triazole Derivative B | Anti-inflammatory | TNFα inhibition |
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of triazole derivatives. It has been found that modifications to the chemical structure can enhance solubility and absorption profiles in biological systems.
Pharmacokinetics
The absorption and distribution characteristics of this compound suggest favorable pharmacokinetic properties for therapeutic use. Further studies are required to fully elucidate these parameters.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one with high purity?
Methodological Answer:
Key steps involve optimizing reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometric ratios of intermediates. For example, cyclopropane-containing precursors can be coupled with triazolone cores via nucleophilic substitution or cycloaddition reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical to remove byproducts like unreacted thiophene derivatives or residual NaBH₄ . Characterization should include ¹H-NMR to confirm substituent integration and IR spectroscopy to verify carbonyl (C=O) and triazole ring signatures .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- ¹H-NMR : Analyze proton environments (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, oxolanyl protons at δ 3.5–4.5 ppm) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the triazolone core .
Advanced: What strategies are effective in resolving discrepancies during crystallographic refinement of this compound?
Methodological Answer:
Use SHELXL for small-molecule refinement, particularly for handling high-resolution or twinned data. Key steps:
- Apply restraints for disordered cyclopropyl or oxolanyl moieties.
- Validate thermal displacement parameters (ADPs) using ORTEP-3 visualizations to detect overfitting .
- Cross-check hydrogen bonding networks with PLATON to ensure geometric consistency . Contradictions in bond lengths (e.g., C-N vs. C-O) may indicate misassigned atom types, requiring re-examination of diffraction data .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., electrophilic triazole N-atoms or nucleophilic oxolanyl oxygen).
- Optimize transition states for reactions like ester hydrolysis or triazole ring alkylation using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .
- Compare Mulliken charges with experimental Hammett σ values to validate electron-withdrawing/donating effects of substituents .
Basic: What biological assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values ≤64 µg/mL as a benchmark for activity .
- Time-Kill Assays : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI = IC₅₀/MIC) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Modular Substitutions : Replace the oxolanyl group with tetrahydrofuran or morpholine rings to alter lipophilicity (logP) .
- Cyclopropylmethyl Optimization : Introduce halogenated or methylated cyclopropane derivatives to improve target binding (e.g., CYP450 inhibition assays) .
- Pharmacophore Mapping : Use MOE or Schrödinger to align triazolone cores with known enzyme active sites (e.g., fungal lanosterol demethylase) .
Advanced: What experimental and computational approaches can reconcile conflicting data in thermodynamic stability studies?
Methodological Answer:
- DSC/TGA : Measure melting points and decomposition temperatures. Discrepancies >5°C may indicate polymorphic forms .
- DFT-Based Conformational Analysis : Compare calculated Gibbs free energy (ΔG) of rotamers with experimental NMR coupling constants (e.g., J values for oxolanyl protons) .
- Solvent Polarity Effects : Correlate stability in polar vs. nonpolar solvents with computed dipole moments .
Basic: What are the critical considerations for designing stability-indicating HPLC methods for this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to acid/base hydrolysis, oxidative (H₂O₂), and photolytic stress. Monitor degradation products (e.g., triazole ring cleavage) .
- Method Validation : Ensure specificity (resolution >2.0 between peaks), linearity (R² >0.998), and robustness (±10% organic modifier variance) .
- Column Choice : Use phenyl-hexyl columns for enhanced retention of polar degradation byproducts .
Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?
Methodological Answer:
- X-ray Diffraction : Resolve π-π stacking between triazole rings and C-H···O hydrogen bonds involving oxolanyl oxygen .
- Hirshfeld Analysis : Quantify interaction contributions (e.g., H···H, H···O contacts) using CrystalExplorer . High H···O surface contacts (>25%) suggest strong crystal packing driven by hydrogen bonds .
- Comparative Studies : Overlay with analogs (e.g., 4-chlorophenyl derivatives) to identify conserved packing motifs .
Advanced: What mechanistic hypotheses explain the antitumor activity of triazolone derivatives, and how can they be tested?
Methodological Answer:
- Hypothesis 1 : Inhibition of topoisomerase II via intercalation. Validate via DNA relaxation assays and comet assays for DNA damage .
- Hypothesis 2 : ROS generation. Measure intracellular ROS levels using DCFH-DA fluorescence in cancer cell lines .
- In Silico Docking : Target kinases (e.g., EGFR) using AutoDock Vina. Prioritize compounds with docking scores ≤–8.0 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
